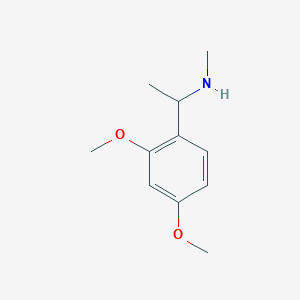

1,3-Bis(4-methoxyphenyl)propan-2-one

説明

1,3-Bis(4-methoxyphenyl)propan-2-one is a chemical compound that has been the subject of various studies due to its interesting chemical and biological properties. It is related to a family of compounds that have been synthesized and evaluated for their potential use in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 1,3-bis(4-methoxyphenyl)propan-2-one often involves the condensation of aromatic aldehydes with acetone or other ketones in the presence of ammonium acetate, a process known as the Mannich reaction. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized starting from p-anisaldehyde, which was condensed with acetone and ammonium acetate to afford a key scaffold . Similarly, other derivatives, such as bis(2-methoxy-4-((E)-prop-1-enyl)phenyl)oxalate, have been synthesized and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3-bis(4-methoxyphenyl)propan-2-one has been studied using different computational methods, including Density Functional Theory (DFT). These studies provide insights into the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic properties of the compounds. For example, the molecular structure and optical property relationships of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one were investigated using DFT and Time-Dependent DFT (TD-DFT), which helped in understanding the monomer reactivity .

Chemical Reactions Analysis

The chemical reactivity of 1,3-bis(4-methoxyphenyl)propan-2-one derivatives has been explored in various studies. These compounds can undergo cyclocondensation reactions with bifunctional heteronucleophiles to form heterocycles with masked or unmasked aldehyde functionality . Additionally, the introduction of substituents such as amino groups can significantly alter the redox properties of these compounds, as demonstrated by the synthesis of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene, which showed reversible redox waves in cyclic voltammetry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(4-methoxyphenyl)propan-2-one and its derivatives have been characterized using various analytical techniques. Crystallographic studies have revealed the conformation and orientation of substituents in the molecular structure, which can influence the compound's intermolecular interactions and crystal packing . Spectroscopic methods such as FTIR and NMR have been employed to determine the vibrational frequencies and chemical shifts, which are essential for understanding the compound's behavior in different environments . Additionally, quantum computational calculations have been used to predict the energetic behaviors and molecular electrostatic potential, providing a deeper understanding of the compound's properties .

科学的研究の応用

Synthesis and Crystal Structure

- A study by Rivera, Ríos-Motta, and Bolte (2022) explored the synthesis of a compound involving 1,3-bis(4-methoxyphenyl)propan-2-one. This research indicated its potential for complex molecular synthesis and crystal structure analysis, showcasing its role in advanced chemical studies and material science (Rivera, Ríos-Motta, & Bolte, 2022).

Material Science and Optics

- Ghomrasni et al. (2015) conducted a study on the material and optical properties of 1,3-bis(4-methoxyphenyl)propan-2-one. They used Density Functional Theory (DFT) and Time-Dependent DFT to understand its properties. This research highlights its importance in material science, particularly in the development of new materials with specific optical and electronic properties (Ghomrasni et al., 2015).

Organic Synthesis and Polymer Science

- Sanderson, Roediger, and Summers (1994) investigated the use of 1,3-bis(4-methoxyphenyl)propan-2-one in the synthesis of a new organolithium initiator. This compound is crucial in polymer science for initiating the polymerization of certain substances, suggesting its role in creating novel polymers (Sanderson, Roediger, & Summers, 1994).

Corrosion Inhibition

- Bentiss et al. (2009) researched the use of a derivative of 1,3-bis(4-methoxyphenyl)propan-2-one in corrosion inhibition. Their work on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its potential as a corrosion inhibitor for mild steel, indicating applications in material protection and industrial maintenance (Bentiss et al., 2009).

Adhesive Polymers

- Moszner, Pavlinec, Lamparth, Zeuner, and Angermann (2006) synthesized a compound using 1,3-bis(4-methoxyphenyl)propan-2-one for potential use in adhesive polymers. This showcases its application in creating new materials with specific adhesive properties, beneficial in various industries ranging from healthcare to construction (Moszner et al., 2006).

将来の方向性

: Chemsrc: 1,3-bis(4-methoxyphenyl)propan-2-one : X-MOL: Synthesis, crystal structure, structural and spectroscopic analysis : NIST Chemistry WebBook: 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- : UNODC: Recommended methods for the Identification and Analysis of Piperazines : ChemSpider: 1,3-Bis(4-methoxyphenyl)-2-propanol <|im_end|

特性

IUPAC Name |

1,3-bis(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-16-7-3-13(4-8-16)11-15(18)12-14-5-9-17(20-2)10-6-14/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAXBXJOPWBMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396453 | |

| Record name | 1,3-bis(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-methoxyphenyl)propan-2-one | |

CAS RN |

29903-09-1 | |

| Record name | 1,3-bis(4-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。